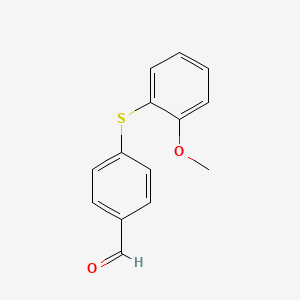

4-((2-Methoxyphenyl)thio)benzaldehyde

描述

属性

IUPAC Name |

4-(2-methoxyphenyl)sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMESLFAYLNRVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1SC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

4-((2-Methoxyphenyl)thio)benzaldehyde, a compound with the molecular formula C14H12O2S, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, synthesis methodologies, and other relevant fields, supported by comprehensive data tables and documented case studies.

Synthesis Example

A typical synthesis pathway involves the reaction of 2-methoxyphenylthiol with an appropriate benzaldehyde under acidic or basic conditions, often yielding high purity products suitable for further applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study: Antitubercular Activity

A study explored the synthesis of benzothiazole derivatives that included this compound as an intermediate. The synthesized compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, demonstrating moderate to good inhibition rates compared to standard drugs .

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Studies suggest that it may act as an effective agent against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Cytotoxicity Assessment

In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency .

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis for constructing complex molecules through various coupling reactions.

Cross-Coupling Reactions

The compound is particularly useful in palladium-catalyzed cross-coupling reactions to form C-N and C-C bonds, allowing for the development of diverse aniline derivatives and other functionalized compounds. This versatility enhances its application in synthesizing pharmaceuticals and agrochemicals .

作用机制

The mechanism by which 4-((2-Methoxyphenyl)thio)benzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through its thioether group, affecting the enzyme's activity. The molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Below is a comparative analysis of 4-((2-Methoxyphenyl)thio)benzaldehyde with analogous benzaldehyde derivatives:

Reactivity and Functionalization

- Electrophilic Substitution : The 2-methoxyphenylthio group in this compound acts as an electron-donating substituent, directing electrophilic attacks to the ortho/para positions of the benzaldehyde ring. This contrasts with 4-(Trifluoromethyl)sulfanyl benzaldehyde , where the CF₃ group withdraws electrons, deactivating the ring .

- Aldehyde Reactivity : The aldehyde group in this compound participates in condensation reactions (e.g., with thiosemicarbazide to form thiosemicarbazones), similar to 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde . However, steric hindrance from the 2-methoxyphenyl group may slow reaction kinetics compared to smaller substituents like methyl or hydroxyl .

生物活性

4-((2-Methoxyphenyl)thio)benzaldehyde, a thioether derivative of benzaldehyde, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxyphenyl group attached to a thioether linkage, which may influence its interaction with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzaldehyde moiety with a thioether functional group, which may contribute to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with thioether functionalities often exhibit inhibitory effects on various enzymes. For instance, studies have shown that thiosemicarbazone derivatives can inhibit xanthine oxidase (XO), suggesting that similar compounds might exhibit analogous activity .

- Antimicrobial Properties : Thioether-containing compounds have been reported to possess antimicrobial activity. The interaction between these compounds and microbial targets could be mediated through disruption of cellular processes or direct interaction with microbial enzymes.

- Cytotoxic Effects : Preliminary studies indicate that thioether derivatives can exhibit cytotoxicity against various cancer cell lines. The exact pathways involved may include induction of apoptosis or interference with cell cycle progression.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibition of xanthine oxidase | |

| Antimicrobial | Activity against bacterial strains | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study: Xanthine Oxidase Inhibition

A series of studies focused on the inhibition of xanthine oxidase by thiosemicarbazone derivatives have provided insights into the potential activity of related compounds like this compound. These studies utilized molecular docking and spectroscopic techniques to elucidate the interactions between the compounds and the enzyme's active site. It was found that specific substitutions on the benzene ring significantly enhanced inhibitory activity, suggesting that structural modifications could optimize the efficacy of related compounds .

Case Study: Antimicrobial Activity

Research exploring the antimicrobial properties of thioether derivatives has demonstrated their effectiveness against various pathogens. For example, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

准备方法

Catalyst Preparation: SZTA Catalyst

- Composition: Solid superacid catalyst SO4^2−/ZrO2-TiO2-V2O5 (abbreviated SZTA)

- Preparation Steps:

- Mix titanium tetrachloride (TiCl4) and zirconium oxychloride octahydrate (ZrOCl2·8H2O) in atomic ratios of Zr:Ti ranging from 5:1 to 50:1 (optimal 10:1 to 20:1).

- Add ammonia water dropwise to induce precipitation.

- Age the precipitate at room temperature.

- Filter and wash repeatedly.

- Sequentially impregnate with ammonium metavanadate and ammonium sulfate solutions.

- Dry at 70–90°C for 2.5–3.5 hours.

- Calcine at 450–550°C for 2.5–3.5 hours to obtain the SZTA catalyst.

This catalyst exhibits strong acidity and high activity for carbonylation reactions.

Carbonylation Reaction Conditions

- Reactants: Thioanisole (methyl phenyl sulfide) and carbon monoxide (CO)

- Catalyst loading: 1–2 g SZTA catalyst per 0.1 mol thioanisole

- Reactor: Stainless steel autoclave lined with polytetrafluoroethylene (PTFE)

- Temperature: 70–90°C (optimal ~80°C)

- Pressure: 0.5–5 MPa CO (optimal ~3 MPa)

- Reaction time: 3–8 hours (commonly 5 hours)

- Post-reaction: Filter the catalyst, cool filtrate, and hydrolyze by adding water (40–60 mL) with stirring at room temperature for 25–35 minutes to precipitate the aldehyde.

Yields and Product Isolation

- Yields of 4-methylthiobenzaldehyde reach up to 96% under optimized conditions.

- The product is obtained as a pale yellow crystalline solid.

- The catalyst can be recovered and reused, reducing cost and environmental impact.

Adaptation to this compound

Given the structural similarity, the preparation of this compound likely follows analogous pathways:

- Starting material: 2-methoxyphenylthio derivative (e.g., 2-methoxythiophenol or 2-methoxyphenylthio-substituted benzene)

- Catalytic carbonylation: Using SZTA or similar solid acid catalysts under CO pressure to introduce the aldehyde group para to the thioether linkage.

- Reaction conditions: Similar temperature, pressure, and time parameters as for 4-methylthiobenzaldehyde.

- Hydrolysis and isolation: Water addition to precipitate the aldehyde product.

Alternative Synthetic Approaches

Thioaminal Route

- Reaction of benzaldehyde derivatives with thiophenol and amines (e.g., morpholine) in aqueous media can form thioaminals.

- These intermediates can be transformed into thioether aldehydes under controlled conditions.

- This method is useful for electron-rich aromatic aldehydes and allows mild reaction conditions.

Direct Coupling

- Nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling (e.g., Pd-catalyzed C–S bond formation) between 4-bromobenzaldehyde and 2-methoxythiophenol.

- Requires careful selection of catalysts and ligands to achieve high regioselectivity and yield.

Summary Table of Preparation Parameters for 4-Methylthiobenzaldehyde (Model Compound)

| Parameter | Value/Range | Notes |

|---|---|---|

| Catalyst | SO4^2−/ZrO2-TiO2-V2O5 | Solid superacid catalyst (SZTA) |

| Catalyst Preparation | TiCl4 & ZrOCl2·8H2O ratio | Zr:Ti atomic ratio 5–50:1 (optimal 10–20:1) |

| Catalyst Drying | 70–90°C, 2.5–3.5 hours | Followed by calcination at 450–550°C |

| Reaction Temperature | 70–90°C (optimal 80°C) | |

| CO Pressure | 0.5–5 MPa (optimal 3 MPa) | |

| Reaction Time | 3–8 hours (commonly 5 h) | |

| Reactant Ratio | 0.1 mol thioanisole | Catalyst 1–2 g per 0.1 mol |

| Hydrolysis | Add 40–60 mL water | Stir 25–35 min at room temperature |

| Yield | Up to 96% | High atom economy, low waste |

Research Findings and Advantages

- The SZTA catalyst system enables a one-step carbonylation with high selectivity and yield.

- The process is environmentally friendly with minimal waste discharge.

- Catalyst preparation and recovery are straightforward, reducing costs.

- The method’s atom economy is high due to direct incorporation of CO into the product.

- Reaction conditions are mild, preserving sensitive functional groups such as methoxy substituents.

- The approach is scalable for industrial production of aromatic thioether aldehydes.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-((2-Methoxyphenyl)thio)benzaldehyde?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or thiol-alkylation. For example, analogous benzaldehyde derivatives are synthesized via reactions between halogenated intermediates (e.g., chloromethyl or bromomethyl compounds) and thiol-containing precursors under basic conditions (e.g., K₂CO₃ in DMF). A similar approach is described for 4-((2-phenylthiazol-4-yl)methoxy)benzaldehyde, where a hydroxybenzaldehyde derivative reacts with a halogenated compound . For this compound, the reaction of 4-bromobenzaldehyde with 2-methoxythiophenol in the presence of a base (e.g., NaH or K₂CO₃) in DMF at 60–80°C could be employed. Post-synthesis purification via crystallization (e.g., ethanol/water mixtures) is recommended .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the aldehyde proton (~10 ppm) and the aromatic/thioether linkages. The methoxy group (-OCH₃) typically appears as a singlet near 3.8–4.0 ppm, while the thioether’s proximity to the aromatic ring influences splitting patterns .

- IR Spectroscopy : Key peaks include the aldehyde C=O stretch (~1700 cm⁻¹) and C-S bond vibrations (~600–700 cm⁻¹).

- X-ray Crystallography : For structural confirmation, single-crystal X-ray analysis can resolve bond angles and intermolecular interactions (e.g., CH-π or hydrogen bonding), as demonstrated in dialdehyde analogs .

Q. What are the solubility properties and stability considerations for this compound under different conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. For example, 4-hydroxybenzaldehyde derivatives show solubility of ~8.45 mg/mL in water at 25°C, while methoxy-substituted analogs exhibit improved organic solvent compatibility .

- Stability : The aldehyde group is prone to oxidation; storage under inert atmospheres (e.g., N₂ or Ar) at 4°C in amber vials is advised. Thioether linkages may degrade under strong oxidizing agents or prolonged UV exposure .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Toxicity data are limited, so treat as a potential irritant .

Advanced Research Questions

Q. How does the electronic nature of the (2-methoxyphenyl)thio substituent influence the reactivity of the benzaldehyde group in nucleophilic addition reactions?

- Methodological Answer : The methoxy group (-OCH₃) is electron-donating via resonance, which may reduce the electrophilicity of the adjacent thioether sulfur. This could modulate the electron-withdrawing effect of the thio group on the benzaldehyde ring, altering reaction kinetics in nucleophilic additions (e.g., with amines or hydrazines). Computational studies (DFT) are recommended to quantify substituent effects on frontier molecular orbitals and charge distribution .

Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and sites of electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF).

- QSPR Models : Corrogate substituent effects with experimental data (e.g., Hammett σ values) to predict reaction outcomes .

Q. How can this compound be utilized as a precursor in synthesizing macrocyclic or macrobicyclic compounds?

- Methodological Answer : The aldehyde group can undergo condensation with polyamines (e.g., ethylenediamine, diethylenetriamine) to form Schiff bases, which are precursors to macrocycles. For example, dialdehydes with flexible linkers (e.g., ethoxy chains) form [2+2] macrocycles under high-dilution conditions. X-ray studies of analogous compounds reveal intermolecular CH-π interactions that stabilize supramolecular assemblies .

Q. What are the key challenges in reconciling conflicting data regarding solubility and crystallinity across different studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents), polymorphic forms, or measurement conditions. To address this:

- Standardize Protocols : Use USP-grade solvents and controlled crystallization (e.g., slow evaporation from ethanol).

- Thermal Analysis : Perform DSC/TGA to identify polymorph transitions.

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., 4-methoxybenzaldehyde derivatives) to establish trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。